molecular formula C10H10BrNO2 B8815191 6-(4-Bromophenyl)morpholin-3-one

6-(4-Bromophenyl)morpholin-3-one

Cat. No.: B8815191
M. Wt: 256.10 g/mol
InChI Key: DUHQTJUGJSNMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromophenyl)morpholin-3-one is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

6-(4-bromophenyl)morpholin-3-one

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)

InChI Key

DUHQTJUGJSNMEI-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide (2.0 g, 6.8 mmol) in THF (20 mL) was added potassium t-butoxide (0.46 g, 8.2 mmol). The mixture was stirred at room temperature overnight. The reaction mixture was quenched with water (20 mL), extracted with ethyl acetate (20 mL×3). The combined organic layers was dried over sodium sulfate, filtered, and concentrated in vacuo to give the title compound (1.6 g, 92% yield) as a yellow solid. 1H NMR: (400 MHz, CDCl3): δ7.46 (d, 2H), 7.20 (d, 2H), 6.56 (s, 1H), 4.67 (m, 1H), 4.35 (d, 1H), 4.24 (d, 1H), 3.40 (m, 2H):
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

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